molecular formula C12H15N3O3 B14912527 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol

Cat. No.: B14912527
M. Wt: 249.27 g/mol
InChI Key: PWCHGMUZTZSWKC-UHFFFAOYSA-N
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Description

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a complex organic compound that features a furan ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl oxadiazole intermediate, which is then coupled with piperidin-4-ol under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: Substitution reactions can occur at the furan ring or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the furan or piperidine rings.

Scientific Research Applications

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: These compounds share some structural similarities and are also studied for their medicinal properties.

    Indole-1,3,4-oxadiazole based sulfonyl triazoles: These compounds have similar oxadiazole rings and are explored for their anticancer activities.

Uniqueness

1-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is unique due to its combination of a furan ring, an oxadiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-ol

InChI

InChI=1S/C12H15N3O3/c16-9-3-5-15(6-4-9)8-11-13-12(14-18-11)10-2-1-7-17-10/h1-2,7,9,16H,3-6,8H2

InChI Key

PWCHGMUZTZSWKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=NC(=NO2)C3=CC=CO3

Origin of Product

United States

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